5-bromo-3-ethyl-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-ethyl-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired indazole derivative. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-ethyl-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-3-ethyl-2-methyl-2H-indazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-3-ethyl-2-methyl-2H-indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-2H-indazole
- 3-ethyl-2-methyl-2H-indazole
- 5-bromo-3-methyl-1H-indazole
Uniqueness
5-bromo-3-ethyl-2-methyl-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and ethyl groups at specific positions on the indazole ring can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-3-ethyl-2-methylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-10-8-6-7(11)4-5-9(8)12-13(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
CIMYGIZOJVVUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.